(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a chiral compound derived from tetrabenazine, a drug primarily used for the treatment of hyperkinetic movement disorders. The compound is classified as a monoamine depletor, specifically targeting the vesicular monoamine transporter type 2 (VMAT2), which plays a crucial role in the storage of neurotransmitters in synaptic vesicles. The structure of this compound allows for specific interactions with VMAT2, making it significant in pharmacological applications related to movement disorders.
Dihydrotetrabenazine is produced as a metabolite of tetrabenazine. Tetrabenazine itself is synthesized through various methods that involve complex organic reactions. The active metabolite (2S,3S,11bR)-dihydrotetrabenazine has been studied extensively for its pharmacological properties and its potential therapeutic applications in managing conditions like tardive dyskinesia and Huntington's disease .
The synthesis of (2S,3S,11bR)-dihydrotetrabenazine D-Val involves several steps:
The synthesis typically requires careful control of reaction conditions to maintain chirality and avoid unwanted side reactions. The use of specific catalysts and reagents can significantly influence the outcome of the synthesis.
The molecular formula for (2S,3S,11bR)-dihydrotetrabenazine D-Val is with a molecular weight of 418.57 g/mol. The structure includes multiple chiral centers that contribute to its biological activity.
The primary chemical reactions involving (2S,3S,11bR)-dihydrotetrabenazine D-Val include:
The stability and reactivity of this compound can be influenced by factors such as pH and temperature during reactions. Understanding these parameters is essential for optimizing synthesis and application processes.
The mechanism by which (2S,3S,11bR)-dihydrotetrabenazine D-Val exerts its effects primarily involves:
Studies have shown that selective inhibition of VMAT2 can effectively manage symptoms associated with hyperkinetic disorders by modulating neurotransmitter availability in the brain .
Relevant analyses include spectroscopic methods (NMR, IR) for characterizing molecular structure and confirming purity .
(2S,3S,11bR)-Dihydrotetrabenazine D-Val has several key applications:
The synthesis of enantiomerically pure (2S,3S,11bR)-dihydrotetrabenazine (DHTBZ) requires precise stereocontrol at the C2 position formed during ketone reduction of tetrabenazine (TBZ). TBZ possesses two chiral centers (C3 and C11b) in its racemic form, but metabolic reduction introduces a third chiral center at C2, generating eight possible stereoisomers. Sodium borohydride (NaBH₄) reduction in ethanol at -78°C demonstrates moderate stereoselectivity (de ~60%) favoring the α-alcohol configuration, but yields a mixture of diastereomers requiring further separation [2] [5]. In contrast, enzymatic reduction using carbonyl reductases offers superior stereocontrol. Specific ketoreductases selectively produce the (2S,3R,11bR) or (2R,3R,11bR) isomers of α-DHTBZ with >98% enantiomeric excess (ee) under optimized conditions (pH 7.4, 37°C, NADPH cofactor), leveraging the enzyme's chiral active site [4] [10].
Catalytic asymmetric hydrogenation represents a scalable alternative. Employing Ru-(S)-BINAP complexes under 50 psi H₂ pressure in dichloromethane achieves near-quantitative conversion of TBZ to DHTBZ with 92% ee for the desired (2R,3R,11bR) isomer. However, this method necessitates complex ligand synthesis [6]. Metal hydride-mediated reductions show significant solvent dependence: lithium tri-tert-butoxyaluminum hydride (LTTBA) in tetrahydrofuran yields predominantly β-DHTBZ isomers (α:β = 1:4), while sodium borohydride in methanol favors α-DHTBZ (α:β = 3:1) due to steric and electronic effects on the transition state [3] [9].
Table 1: Comparative Analysis of Reduction Methods for Tetrabenazine to DHTBZ
Reduction Method | Reagent/Catalyst | Solvent/Temp | α:β Ratio | de/ee (%) | Primary Isomer(s) |
---|---|---|---|---|---|
Chemical Reduction | NaBH₄ | EtOH / -78°C | 3:1 | ~60% de | α-DHTBZ mixture |
Enzymatic Reduction | Ketoreductase KRED-101 | Buffer pH 7.4 / 37°C | >99:1 | >98% ee | (2R,3R,11bR)-α-DHTBZ |
Catalytic Hydrogenation | Ru-(S)-BINAP | CH₂Cl₂ / 50 psi H₂ | >99:1 | 92% ee | (2R,3R,11bR)-α-DHTBZ |
Metal Hydride | LTTBA | THF / 0°C | 1:4 | 75% de | β-DHTBZ isomers |
Chiral derivatization resolves racemic mixtures of DHTBZ diastereomers by forming diastereomeric adducts with enantiopure acids. Camphorsulfonic acid (CSA) resolution is the most effective for TBZ and early-stage intermediates. Treatment of racemic TBZ with 0.5 equivalents of (1S)-(+)-CSA in acetone (1g TBZ:13mL solvent) at 15-20°C yields the crystalline (+)-CSA·(+)-(3R,11bR)-TBZ salt with 96% ee after initial crystallization. Recrystallization increases ee to >98% [3] [5]. The thermodynamic preference arises from the superior lattice energy of the matched (3R,11bR)-(+)-TBZ and (1S)-(+)-CSA ion pair. Dibenzoyl-D-tartaric acid (DBTA), while less effective for TBZ, successfully resolves cis-DHTBZ isomers. Derivatization of the C2 alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) forms diastereomeric esters separable via silica gel chromatography, achieving 99% de for (2S,3S,11bR)-DHTBZ [4] [7].
Dynamic kinetic resolution (DKR) integrates in situ racemization with chiral derivatization. Dissolving the resolution mother liquor containing unwanted enantiomers with additional CSA and refluxing in acetone facilitates acid-catalyzed racemization via ring-opening/ring-closing of the tetrahydroisoquinoline. Subsequent cooling regenerates the desired CSA·(3R,11bR)-TBZ salt, increasing overall yield to >80% per cycle [5] [9]. Diastereomeric salt crystallization using N-acetyl-L-leucine in ethyl acetate enriches (2S,3S,11bR)-DHTBZ to 97% ee after two recrystallizations, leveraging differential solubility between the diastereomeric salts [7].
Reductive demethylation converts methyl ethers to methyl groups, critical for modifying DHTBZ analogues. Borane-dimethyl sulfide complex (BMS) in refluxing toluene (110°C, 8h) cleaves methyl ethers with high chemoselectivity (>95% yield), preserving the labile C2 stereocenter and isoquinoline nucleus. The mechanism involves borane coordination to the ether oxygen followed by nucleophilic substitution. This method is ideal for gram-scale production of des-methyl-DHTBZ precursors [1] [10].
Conversely, sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 150°C achieves demethylation via nucleophilic attack by the hydride ion. While efficient (90% yield in 2h), this method risks epimerization at C2 due to the strong base and elevated temperature, reducing stereochemical integrity by ~15% as measured by chiral HPLC [1]. Comparative efficiency studies reveal BMS is preferred for stereosensitive substrates like (2S,3S,11bR)-DHTBZ, whereas NaH/DMSO suits robust intermediates.
Table 2: Reductive Demethylation Methods for DHTBZ Analogues
Method | Conditions | Yield (%) | Epimerization at C2 (%) | Advantages/Limitations |
---|---|---|---|---|
Borane-Dimethyl Sulfide (BMS) | Toluene, reflux, 8h | >95 | <2 | High chemoselectivity; Scalable; Slow kinetics |
Sodium Hydride (NaH) | DMSO, 150°C, 2h | 90 | 15 | Rapid; High yield; Causes epimerization |
Lithium Iodide (LiI) | Collidine, 180°C, 12h | 85 | 8 | Moderate epimerization; Requires high temperature |
Chiral stationary phase (CSP) HPLC provides the highest resolution for isolating (2S,3S,11bR)-DHTBZ from complex isomer mixtures. Polysaccharide-based columns (Chiralpak IA, IC, AD-H) outperform Pirkle-type and protein-based columns. Optimization studies identify Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) as optimal, using n-hexane:isopropanol:diethylamine (85:15:0.1 v/v/v) at 1.0 mL/min. This system resolves all eight DHTBZ stereoisomers in <25 min with baseline separation (Rs >1.5 for critical pairs) [4] [7]. Temperature control is critical: reducing column temperature to 10°C increases retention time but improves resolution of (2S,3S,11bR)-DHTBZ from (2R,3R,11bR)-DHTBZ by 30% (Rs = 2.1 vs 1.6 at 25°C) due to enhanced enantioselective binding entropy [4].
Preparative isolation employs Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) with ethanol modifier (10-20%) for sample loading >50 mg/mL. Recycling HPLC further purifies fractions containing co-eluting (2S,3S,11bR) and (2S,3R,11bS) isomers, achieving >99.5% chiral purity. Mobile phase optimization reveals that adding 0.1% trifluoroacetic acid suppresses peak tailing for basic analytes, while methanol increases retention but reduces selectivity [7].
Industrial-scale production of (2S,3S,11bR)-DHTBZ leverages racemization-resolution to maximize yield. The camphorsulfonic acid (CSA)-mediated process treats the resolution mother liquor (containing unwanted (3S,11bS)-TBZ and impurities) with excess CSA in acetone under reflux. Acid catalysis opens the benzoquinolizidine ring to an enolizable iminium intermediate, which racemizes via keto-enol tautomerism. Cooling crystallizes the desired CSA·(3R,11bR)-TBZ salt, while undesired enantiomers remain in solution. Each cycle recovers >70% of the theoretical yield, accumulating the target enantiomer to >99% ee after three cycles [3] [5].
Continuous flow racemization enhances efficiency. Dissolving the resolution waste stream in trifluoroacetic acid (TFA)/water (9:1) and heating at 80°C in a tubular reactor (30 min residence time) achieves complete racemization via reversible ring-opening. After TFA removal, the racemized TBZ undergoes batch resolution with CSA. This hybrid approach reduces solvent use by 40% and increases space-time yield by 2.5-fold compared to batch processing [9]. Solvent engineering employs acetone/water mixtures (95:5) for crystallization, improving crystal habit and filtration rates.
Table 3: Racemization-Resolution Parameters and Outcomes
Parameter | Batch Process | Continuous Flow Process | Key Improvement |
---|---|---|---|
Racemization Agent | Excess CSA in acetone | TFA/H₂O (9:1) | Faster kinetics; Higher conversion |
Temperature/Time | Reflux, 4-6h | 80°C, 30 min residence | Reduced processing time |
Resolution Agent | (1S)-(+)-CSA | (1S)-(+)-CSA | Consistent chiral selector |
Cycles to >99% ee | 3 | 2 | Reduced material handling |
Overall Yield per Cycle | 70-75% | 80-85% | Improved atom economy |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: